molecular formula C8H8N2O B176688 3-methoxy-1H-indazole CAS No. 1848-41-5

3-methoxy-1H-indazole

Cat. No. B176688
CAS RN: 1848-41-5
M. Wt: 148.16 g/mol
InChI Key: DHIHZLGSYHTLMS-UHFFFAOYSA-N
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Description

3-methoxy-1H-indazole is a heterocyclic compound with the molecular formula C8H8N2O . It is an important derivative of indazole, a bicyclic compound made up of a benzene ring and a pyrazole ring . The 3-methoxy-1H-indazole has a methoxy group (-OCH3) attached to the third position of the indazole ring .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, a selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material .


Molecular Structure Analysis

The molecular structure of 3-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The 3-methoxy-1H-indazole has a methoxy group (-OCH3) attached to the third position of the indazole ring . The IUPAC name for this compound is 3-methoxy-1H-indazole .


Chemical Reactions Analysis

Indazole derivatives, including 3-methoxy-1H-indazole, have been found to exhibit a wide range of pharmacological activities . For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .


Physical And Chemical Properties Analysis

The molecular weight of 3-methoxy-1H-indazole is 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 148.063662883 g/mol .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Indazole derivatives exhibited excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models .
    • 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
  • Organic Chemistry

    • Recent synthetic approaches to 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .
  • Pharmacology

    • Indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • For example, 6-Amino-4-substitutedalkyl-1H-indazole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Cancer Research

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

Future Directions

Indazole-containing derivatives, including 3-methoxy-1H-indazole, represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of these compounds .

properties

IUPAC Name

3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIHZLGSYHTLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334076
Record name 3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1H-indazole

CAS RN

1848-41-5
Record name 3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Godesi, H Nada, J Lee, JH Kang, SY Kim, Y Choi… - Molecules, 2023 - mdpi.com
… Overall, the 3-methoxy-1H-indazole compounds demonstrated potent cytotoxic activity against both … These findings suggest that 3-methoxy-1H-indazole compounds could be promising …
Number of citations: 0 www.mdpi.com
M Martins Alho, RN García‐Sánchez… - ChemMedChem …, 2009 - Wiley Online Library
Bis(indazol‐3‐ol) derivatives (5, 30–38) were prepared by alkylation of 3‐alkoxyindazoles with α,ω‐dibromides, followed by removal of the O‐protecting groups. These compounds …
V Bodmer-Narkevitch, NJ Anthony, V Cofre… - Bioorganic & medicinal …, 2010 - Elsevier
… Compound 11 was prepared starting from 3-methoxy-1H-indazole. The cyano-derivative 12 was obtained after palladium-catalyzed cyanation of bromide 8, 12 in a similar fashion. …
Number of citations: 13 www.sciencedirect.com
和田康弘 - 2018 - eprints.lib.hokudai.ac.jp
序論過活動膀胱 (Overactive Bladder, OAB) は 2002 年に国際禁制学会が定義した疾患である.[1] 過活動膀胱では, 主に蓄尿時に不髄意的に膀胱が収縮する排尿筋過活動により正常な蓄尿が…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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